molecular formula C10H18O B13005553 3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde

3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde

Cat. No.: B13005553
M. Wt: 154.25 g/mol
InChI Key: QGROEIHPUFGJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring substituted with a methyl group and a 2-methylpropyl group, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methyl-1-(2-methylpropyl)cyclobutanol with an oxidizing agent can yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methyl and 2-methylpropyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: 3-Methyl-1-(2-methylpropyl)cyclobutane-1-carboxylic acid.

    Reduction: 3-Methyl-1-(2-methylpropyl)cyclobutanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring structure may also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, 1-methyl-3-(2-methylpropyl): Similar structure but with a cyclopentane ring instead of cyclobutane.

    Cyclohexane derivatives: Compounds with similar substituents but different ring sizes.

Uniqueness

3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both a methyl and a 2-methylpropyl group on the cyclobutane ring, along with an aldehyde functional group, distinguishes it from other cycloalkane derivatives.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-8(2)4-10(7-11)5-9(3)6-10/h7-9H,4-6H2,1-3H3

InChI Key

QGROEIHPUFGJDK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CC(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.